molecular formula C5H7IO2 B2785260 (E)-Ethyl 3-iodoacrylate CAS No. 31930-37-7

(E)-Ethyl 3-iodoacrylate

Cat. No. B2785260
CAS RN: 31930-37-7
M. Wt: 226.013
InChI Key: AELYFQSZXFFNGP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-Ethyl 3-iodoacrylate” is a chemical compound with the IUPAC name ethyl (2E)-3-iodo-2-propenoate . It has a molecular weight of 226.01 . The compound is typically stored in a refrigerator and is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for “(E)-Ethyl 3-iodoacrylate” is 1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(E)-Ethyl 3-iodoacrylate” has a molecular weight of 226.01 . It is a colorless to yellow liquid . The compound has a density of 1.779 g/cm3 . It’s stored at 4° C .

Scientific Research Applications

Stereospecific Synthesis in Polymer and Medicinal Chemistry

(E)-Ethyl 3-iodoacrylate is used in the stereospecific synthesis of aryloxy and amino substituted acrylates. This process is significant in the polymer industry and medicinal chemistry. A nonmetallic method utilizing DABCO (1,4-diazabicyclo[2.2.2]octane) has been discovered for the stereospecific synthesis of these acrylates (Kabir et al., 2012).

Chiral Building Blocks in Natural Product Synthesis

The compound is involved in the synthesis of optically active (3R)- and (3S)-(E)-1-iodohexa-1,5-dien-3-ol, which are crucial chiral building blocks in natural product synthesis. This process includes a Grignard reaction and kinetic resolution under flow conditions (Katayama et al., 2018).

Production of Polyolefin Materials

It's used in the production of ethylene-co-acrylic acid (E–AA) copolymers, which have a wide range of industrial applications. Palladium catalysts are used to mediate copolymerizations of ethylene with various acids, forming branched, carboxylic acid-functionalized polyolefin materials (Dai & Chen, 2018).

Fluorescence and Anti-Cancer Activity

(E)-Ethyl 3-iodoacrylate derivatives demonstrate fluorescence characteristics and selective anti-cancer activity. E, E isomers display higher quantum efficiency and longer fluorescent lifetime, with notable anti-cancer activity against specific cancer types (Irfan et al., 2021).

Synthesis of Bioactive Compounds

It plays a role in synthesizing bioactive compounds, such as 2E,4E,6E,11Z-octadecatetraenoic acid, important for bacterial communication in Rhizobium leguminosarum. The synthesis involves coupling with vinylborane compounds (Ghomsi et al., 2005).

Polymerization Processes

It's used in atom transfer radical polymerization of monomers like ethyl-3-(acryloyloxy)methyloxetane (EAO), leading to polymers with specific functional groups. This process involves various catalysts and complexing agents (Singha et al., 2005).

Building Blocks for β-Peptides

The compound is useful in the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), which are essential building blocks for β-peptides (Masesane & Steel, 2004).

Safety And Hazards

“(E)-Ethyl 3-iodoacrylate” is associated with several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that the compound is harmful if swallowed, and H319 means it causes serious eye irritation. Precautionary measures include P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes (P305, P338, P351).

properties

IUPAC Name

ethyl (E)-3-iodoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYFQSZXFFNGP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-iodoacrylate

Citations

For This Compound
16
Citations
CG Bates, P Saejueng, D Venkataraman - Organic Letters, 2004 - ACS Publications
We report a copper(I)-catalyzed procedure for the synthesis of 1,3-enynes. This method affords a variety of enynes in good to excellent yields. This method can tolerate a variety of …
Number of citations: 135 pubs.acs.org
X Huang, S Zhu, R Shen - Advanced Synthesis & Catalysis, 2009 - Wiley Online Library
In this paper, we report a novel sequential reaction sequence consisting of a series of processes including Sonogashira coupling, propargyl‐allenyl isomerization, [3+2] cycloaddition, …
Number of citations: 46 onlinelibrary.wiley.com
P Saejueng - 2007 - search.proquest.com
The scope of our copper (I)-catalyzed synthesis of diaryl acetylenes have been extended to the synthesis of 2 classes of heterocycles; 2-aryl benzo [b] furans and 2-aryl indoles, by the …
Number of citations: 2 search.proquest.com
K Yuki, M Shindo, K Shishido - Tetrahedron Letters, 2001 - Elsevier
An efficient and enantioselective total synthesis of (−)-equisetin 1 has been accomplished using a diastereoselective Me 3 Al-mediated intramolecular Diels–Alder (IMDA) reaction as a …
Number of citations: 41 www.sciencedirect.com
Y Matano, Y Hayashi, H Nakano… - Heteroatom …, 2014 - Wiley Online Library
New donor–π–acceptor organic (D–π–A) dyes composed of triarylamine, oligothiophene, and phosphole subunits were prepared, and their optical and photovoltaic properties were …
Number of citations: 22 onlinelibrary.wiley.com
L Cao, M Xie, C Zhao, J Tang, C Liu, Y Xu, X Li… - … of Radioanalytical and …, 2018 - Springer
A new radioiodinated tetrabenazine (TBZ) derivative containing an iodovinyl group at 9-position of TBZ ( 131 I-IV-TBZ, 11a) and the corresponding cold compound IV-TBZ (11b) were …
Number of citations: 3 link.springer.com
AB Cervantes - 2011 - search.proquest.com
Morita Baylis-Hillman (MBH) reaction a carbon-carbon bond forming reaction between an α, β-unsaturated carbonyl and aldehydes or activated ketones in the presence of a …
Number of citations: 5 search.proquest.com
M Li - 2010 - ora.ox.ac.uk
In this thesis, firstly, a Pd-catalysed diastereoselective carbocyclisation of allenes with aryl halides or vinyl iodides was designed and developed to form arylative or vinylative …
Number of citations: 2 ora.ox.ac.uk
PA Clarke, RL Davie, S Peace - Tetrahedron, 2005 - Elsevier
Investigation of the intramolecular Diels–Alder reactions of 6-fumaryl 1,3,8-nonatrienes, substituted at the C5 by a vinyl group, to afford the B-ring of FR182877 are reported. The …
Number of citations: 29 www.sciencedirect.com
LR Cox, GA DeBoos, JJ Fullbrook, JM Percy… - Tetrahedron …, 2005 - Elsevier
Readily available difluoroenol iodides and stannanes undergo palladium-catalysed coupling reactions with alkenylstannanes and iodides, respectively, to afford a trial set of …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.